2-Phenoxy-1-(2-phenoxyethoxy)ethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85665-79-8 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-phenoxy-1-(2-phenoxyethoxy)ethanol |
InChI |
InChI=1S/C16H18O4/c17-16(13-20-15-9-5-2-6-10-15)19-12-11-18-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2 |
InChI Key |
HXLDACPZFFAQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Phenoxy 1 2 Phenoxyethoxy Ethanol
Established Synthetic Pathways for 2-Phenoxy-1-(2-phenoxyethoxy)ethanol
The creation of this compound can be approached through several well-documented synthetic strategies. These methods, each with distinct advantages and limitations, are crucial for both laboratory-scale synthesis and industrial production.
Phenol (B47542) and Ethylene (B1197577) Oxide Reactions: Control of Ethoxylation Selectivity
The reaction between phenol and ethylene oxide in an alkaline environment is a primary method for producing phenoxyethanol (B1677644) and its derivatives, including this compound. google.comgoogle.comatamanchemicals.com This process, known as ethoxylation, involves the nucleophilic attack of the phenoxide ion on the ethylene oxide ring.
The selectivity of this reaction towards the desired mono-, di-, or polyethoxylated product is a critical challenge. google.comgoogle.com To favor the formation of the monoethoxylated product, 2-phenoxyethanol (B1175444), the ethylene oxide is typically added slowly, and the reactants are used in equimolar amounts. unibo.it However, the formation of this compound, a di-ethoxylated derivative, occurs as a subsequent reaction where 2-phenoxyethanol itself reacts with another molecule of ethylene oxide. google.comunibo.it Controlling the stoichiometry and reaction conditions is therefore paramount to steer the synthesis towards the desired degree of ethoxylation. One of the main drawbacks of this method is the use of gaseous ethylene oxide, which necessitates the use of an autoclave for the reaction. google.comgoogle.com
Reactions Involving Monohalohydrins (e.g., 2-chloroethanol (B45725), 2-bromoethanol, 2-iodoethanol) and Phenolates
An alternative route to this compound involves the reaction of a phenolate (B1203915), typically sodium phenolate, with a monohalohydrin such as 2-chloroethanol. google.comacs.org This reaction is a variation of the Williamson ether synthesis. In one described method, 2-chloroethanol is mixed with a 30% sodium hydroxide (B78521) solution and phenol at a temperature of 100–110°C, achieving a high process yield of 98%. google.comgoogle.com
While this method can be efficient, it is not without its challenges. For instance, using trimethylamine (B31210) as a catalyst in the reaction of monochlorohydrins with phenols can result in low reaction yields. google.comgoogle.com The choice of the specific monohalohydrin (with reactivity generally following the order I > Br > Cl) and the reaction conditions are crucial for optimizing the yield of the desired ether.
Ethylene Carbonate-Mediated Synthesis from Phenol
A "greener" and more controllable approach to the synthesis of phenoxyethanol derivatives involves the use of ethylene carbonate as an alkylating agent for phenol. google.comunibo.it This method avoids the handling of hazardous ethylene oxide gas. The reaction is typically carried out in the presence of a catalyst. unibo.itgoogle.com
The reaction between phenol and ethylene carbonate can lead to the formation of 2-phenoxyethanol with high yields. prepchem.com The formation of this compound occurs as a by-product through the further reaction of 2-phenoxyethanol with another molecule of ethylene carbonate or through the reaction of two molecules of 2-phenoxyethanol with the release of ethylene glycol. unibo.it The selectivity towards the mono- or di-ethoxylated product can be influenced by the reaction temperature, the molar ratio of the reactants, and the catalyst used. unibo.it For instance, at 210°C with a Na-mordenite catalyst, the formation of by-products like this compound increases as the reaction approaches complete phenol conversion. unibo.it
Catalysis in this compound Synthesis
Alkaline Catalysis and its Role in Etherification
Alkaline catalysts are fundamental to the ethoxylation of phenol with ethylene oxide and in reactions involving monohalohydrins. google.comgoogle.com Common alkaline catalysts include sodium hydroxide, potassium hydroxide, sodium phenolate, and lithium phenolate. google.comgoogle.comgoogle.com
In the reaction with ethylene oxide, the alkaline catalyst deprotonates phenol to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the ethylene oxide ring, leading to the formation of the ether linkage. The basicity of the catalyst is crucial for initiating the reaction. In the synthesis using monohalohydrins, the base is required to generate the phenoxide from phenol, which then acts as the nucleophile in the Williamson ether synthesis. google.com
| Catalyst Type | Examples | Role in Synthesis |
| Alkaline Catalysts | Sodium Hydroxide, Potassium Hydroxide, Sodium Phenolate | Deprotonation of phenol to form the nucleophilic phenoxide ion, facilitating the etherification reaction with ethylene oxide or monohalohydrins. google.comgoogle.comgoogle.com |
| Heterogeneous Catalysts | Na-Mordenite | Provides active sites for the reaction between phenol and ethylene carbonate, influencing selectivity and allowing for easier separation from the reaction mixture. unibo.itrsc.org |
Heterogeneous Catalysis, e.g., Na-Mordenite
Heterogeneous catalysts, such as Na-mordenite, offer significant advantages in the synthesis of phenoxyethanol derivatives, particularly in the reaction between phenol and ethylene carbonate. unibo.itrsc.org These catalysts are solid materials that can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. unibo.it
Na-mordenite, a type of zeolite, has been shown to be an effective catalyst for the solventless synthesis of 2-phenoxyethanol from phenol and ethylene carbonate. rsc.org The catalytic activity is attributed to the sodium ions within the zeolite framework. The porous structure of the mordenite (B1173385) can also influence the selectivity of the reaction. Research has shown that under specific conditions with a Na-mordenite catalyst, it is possible to achieve high selectivity to 2-phenoxyethanol. rsc.org However, at higher conversions of phenol, the formation of by-products, including this compound, becomes more significant. unibo.it The performance of the Na-mordenite catalyst can be affected by factors such as deactivation due to the accumulation of organic residues within its pores. unibo.it
Autocatalytic Phenomena in this compound Formation
In the synthesis of phenoxyethanols via the reaction of phenol and ethylene carbonate, an autocatalytic effect has been observed. rsc.org This phenomenon arises because the alcohol product, 2-phenoxyethanol (PE), plays a role in accelerating the reaction rate. The mechanism is predicated on the relative basicity of the involved species. The deprotonated form of 2-phenoxyethanol is a stronger base than the phenate ion, which is the initial reactant generated from phenol in the basic catalytic environment. rsc.orgunibo.it
The formation of the phenate ion is considered the rate-determining step in the synthesis. As the reaction proceeds and 2-phenoxyethanol is generated, it can be deprotonated by the basic catalyst. This newly formed, more basic alkoxide rapidly deprotonates unreacted phenol molecules, regenerating the phenate ion more efficiently than the initial catalyst alone. This cycle, where a product of the reaction enhances the rate of reactant consumption, constitutes an autocatalytic loop. unibo.it The formation of 2-(2-phenoxyethoxy)ethanol (B93071) (DPE) occurs as a subsequent ethoxylation of 2-phenoxyethanol; therefore, the autocatalysis that speeds up the initial formation of PE directly influences the availability of the precursor for DPE synthesis.
Optimization of Reaction Conditions for this compound Yield and Purity
The selective synthesis of 2-phenoxyethanol and the minimization of by-products such as 2-(2-phenoxyethoxy)ethanol are highly dependent on the careful control of reaction conditions. Key parameters that are optimized include temperature, reactant molar ratios, and the choice of catalyst.
Research into the reaction between phenol and ethylene carbonate using a Na-mordenite catalyst has shown that temperature is a critical variable. unibo.it While a temperature of 150°C resulted in only a 10% yield after 35 hours, increasing the temperature significantly reduced the required reaction time. unibo.it The optimal temperature was identified as 210°C, which provided the best balance between a feasible reaction rate and minimal by-product formation. unibo.it At this temperature, selectivity towards the primary product, 2-phenoxyethanol, was around 97-98%. However, increasing the temperature further to 250°C caused the selectivity to drop below 95%, indicating a higher rate of formation for undesired by-products, including higher ethoxylated species. unibo.it
The molar ratio of reactants is also crucial. Using a moderate excess of ethylene carbonate can help drive the reaction towards completion. For instance, under specific conditions with an excess of ethylene carbonate, it was possible to achieve total selectivity for 2-phenoxyethanol at up to 75% phenol conversion. rsc.org With a stoichiometric feed, the maximum conversion of phenol was limited to about 60%. rsc.org
In alternative synthesis routes, such as reacting a phenolate with a monohalohydrin like 2-chloroethanol, reaction time and temperature are also key. google.comgoogle.com Typical conditions might involve reaction times of 6 to 7 hours at temperatures around 70°C. google.com Post-reaction, fractional distillation is employed to remove impurities, including 2-(2-phenoxyethoxy)ethanol, to achieve a high-purity final product. google.comgoogle.com
The table below summarizes the effect of various reaction conditions on the synthesis process.
| Parameter | Condition | Outcome | Source |
| Temperature | 150°C | 10% yield of 2-phenoxyethanol after 35 hours | unibo.itgoogle.com |
| 180°C - 210°C | Remarkable decrease in reaction time | unibo.it | |
| 210°C | Optimal temperature; selectivity to 2-phenoxyethanol is 97-98% | rsc.orgunibo.it | |
| 250°C | Selectivity drops to <95%; increased by-product formation | unibo.itgoogle.com | |
| Reactant Ratio | Stoichiometric (Phenol/Ethylene Carbonate) | ~60% maximum phenol conversion | rsc.org |
| Moderate excess of Ethylene Carbonate | Total selectivity to 2-phenoxyethanol at 75% phenol conversion | rsc.org | |
| Catalyst | Na-mordenite | Heterogeneous catalyst, allows for easier separation | rsc.orggoogle.com |
| Alkali Carbonates, LiH, etc. | Effective but can lead to tarry products and recycling issues | unibo.itgoogle.com | |
| Reaction Time | 5 - 7 hours | Timeframe to achieve high phenol conversion (82% selectivity) | rsc.org |
| 6 - 7 hours | Typical duration for phenolate/monohalohydrin reaction | google.comgoogle.com |
By-product Formation and Management in this compound Synthesis
The synthesis of phenoxyethanols is often accompanied by the formation of several by-products, which can affect the purity and yield of the desired product. Understanding the formation of these by-products is essential for developing effective management and conversion strategies.
Formation of Bis(2-phenoxyethyl)carbonate (BPEC)
A significant by-product in the synthesis involving phenol and ethylene carbonate is Bis(2-phenoxyethyl)carbonate (BPEC). unibo.it At complete phenol conversion, the yield of BPEC can be as high as 10-15%. unibo.it The structure of BPEC has been confirmed through various analytical methods, including Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). unibo.itrsc.org Its 1H NMR spectrum notably lacks a signal for a hydroxyl group, and its 13C NMR shows a characteristic quaternary carbon signal for the carbonate group at approximately 155.2 ppm. unibo.itrsc.org Two plausible mechanisms for its formation have been proposed. unibo.it
Formation of Higher Ethoxylated Species (e.g., 2-[2-(2-phenoxyethoxy)ethoxy]ethanol)
During the synthesis, the primary product, 2-phenoxyethanol, can react further with the ethoxylating agent (ethylene oxide or ethylene carbonate) to form higher ethoxylated species. unibo.it The most common of these is 2-(2-phenoxyethoxy)ethanol (DPE), which is formed by the addition of a second ethylene oxide unit. unibo.it Further reaction can lead to the formation of 2-[2-(2-phenoxyethoxy)ethoxy]ethanol (TPE) and even longer polyethoxylated chains. unibo.it
The formation of these by-products is generally low, with the combined yield of DPE and TPE often being less than 2%, except in cases where a large excess of ethylene carbonate is used. unibo.it However, in some industrial processes, the reaction is intentionally run under conditions that produce 4-8% of 2-(2-phenoxyethoxy)ethanol. google.comgoogle.com This is done to reduce the amount of residual, unreacted phenol, which can be difficult to separate from the final product. google.comgoogle.com
Chemical Transformations and Derivative Chemistry of 2 Phenoxy 1 2 Phenoxyethoxy Ethanol
Reactions of the Hydroxyl Group in 2-(2-phenoxyethoxy)ethanol (B93071)
The terminal primary alcohol functional group is a key site for chemical modification in 2-(2-phenoxyethoxy)ethanol, readily undergoing reactions such as esterification and etherification.
Esterification Reactions (e.g., Benzoate (B1203000) formation)
The primary hydroxyl group of 2-(2-phenoxyethoxy)ethanol can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. A notable example is the formation of a benzoate ester. While specific literature detailing the synthesis of 2-(2-phenoxyethoxy)ethyl benzoate is not prevalent, the reaction can be exemplified by the well-established Fischer esterification process. This typically involves reacting the alcohol with a carboxylic acid, such as benzoic acid, in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. loreal.com The reaction is reversible and often requires heating and removal of water to drive the equilibrium towards the ester product. loreal.comconnectchemicals.com
An analogous industrial process is the production of 2-butoxy-ethyl benzoate, which is synthesized through the esterification of 2-butoxy-ethanol with benzoic acid, often using sulfuric acid as a catalyst. google.com The reaction of an alcohol with benzoyl chloride in the presence of a base like sodium hydroxide (B78521) is another effective method for producing benzoate esters. acs.org
Table 1: Representative Esterification Reaction Conditions This table presents analogous reactions as specific data for 2-(2-phenoxyethoxy)ethanol is not readily available.
| Reactants | Catalyst/Conditions | Product | Reference |
| Benzoic Acid + Ethanol (B145695) | Dry HCl or H₂SO₄, Heat | Ethyl Benzoate | loreal.comconnectchemicals.com |
| Phenol (B47542) + Benzoyl Chloride | 5% Sodium Hydroxide | Phenyl Benzoate | acs.org |
| 2-Butoxy-ethanol + Benzoic Acid | Sulfuric Acid | 2-Butoxy-ethyl Benzoate | google.com |
Etherification and Alkoxylation Processes
The terminal hydroxyl group of 2-(2-phenoxyethoxy)ethanol can be further etherified or alkoxylated to produce more complex glycol ethers. This process typically involves reacting the alcohol with an alkylating agent. For instance, the synthesis of diethylene glycol monoethyl ether from diethylene glycol and ethanol can be achieved using a solid acid catalyst at temperatures between 100-250°C. masterorganicchemistry.com This provides a model for the etherification of the hydroxyl group of 2-(2-phenoxyethoxy)ethanol.
Another approach is reacting the alcohol with an epoxide, such as ethylene (B1197577) oxide, in a process known as ethoxylation. This reaction extends the polyether chain and is discussed further in section 3.3.2. The hydroxyl group can also be converted into an alkoxy alkyl halide by reacting with halogenating agents like thionyl chloride, which can then be used in further substitution reactions. youtube.com
Modifications of the Phenyl Ring System
The phenyl ring of 2-(2-phenoxyethoxy)ethanol is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The ether oxygen atom is an activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. numberanalytics.comorganicmystery.com Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.org
While specific studies on the direct modification of the phenyl ring on 2-(2-phenoxyethoxy)ethanol are limited, the reactivity can be inferred from simpler aromatic ethers like anisole (B1667542). For example, nitration of anisole with a mixture of nitric and sulfuric acid yields a mixture of ortho-nitroanisole and para-nitroanisole. numberanalytics.com Similarly, halogenation with bromine in the presence of a Lewis acid catalyst would be expected to yield ortho- and para-brominated derivatives of 2-(2-phenoxyethoxy)ethanol. wikipedia.org
Sulfonation of the aromatic ring can also be achieved. The reaction of phenols or their derivatives with halogenosulfonic acids, such as chlorosulfonic acid, can introduce a sulfonic acid group onto the ring. google.com For phenoxyethanol (B1677644) derivatives, sulfonation can be accomplished by reacting a corresponding 2-phenoxyethyl chloride with sodium sulfite. It is noteworthy that certain sulfating agents, like sulfamic acid, are selective for the alcohol group and will not sulfonate the aromatic ring, which is useful in creating specific sulfate (B86663) derivatives without altering the phenyl group. chemithon.com
Synthesis of Novel Derivatives and Functionalized Compounds
Derivatives with Modified Phenoxy Groups (e.g., nonylphenoxy, chlorophenoxy)
A significant class of derivatives is formed by replacing the phenol starting material with substituted phenols in the initial synthesis. This results in compounds with the general structure R-C₆H₄-O-(CH₂CH₂)₂-OH, where R is a functional group on the phenyl ring.
Nonylphenoxy Derivatives: The synthesis of 2-[2-(4-nonylphenoxy)ethoxy]ethanol (B32869) is a prime example. This nonionic surfactant is typically produced through the base-catalyzed ethoxylation of 4-nonylphenol, where ethylene oxide is added to the phenol. wikipedia.org The reaction is generally conducted at elevated temperatures (150-200°C) and pressures.
Chlorophenoxy Derivatives: The synthesis of 2-[2-(4-chlorophenyl)-ethoxy]ethanol has been reported via the reduction of 2-(4-chlorophenyl)ethoxyacetic acid with lithium aluminum hydride. youtube.com
Nitrophenoxy Derivatives: A process for synthesizing p-nitrophenyl ethanol ether involves reacting p-nitrophenol with ethylene oxide using an alkaline catalyst at around 110°C. researchgate.net This suggests a pathway to 2-(2-(4-nitrophenoxy)ethoxy)ethanol through further ethoxylation. The compound 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol (B3147789) is also a known chemical. bldpharm.com
Table 2: Examples of Derivatives with Modified Phenoxy Groups
| Derivative Name | Starting Phenol | Synthesis Note | Reference |
| 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 4-Nonylphenol | Ethoxylation with ethylene oxide. | wikipedia.org |
| 2-[2-(4-Chlorophenyl)-ethoxy]ethanol | 4-Chlorophenol (implied) | Reduction of the corresponding ethoxyacetic acid. | youtube.com |
| 2-(2-(4-Nitrophenoxy)ethoxy)ethanol | 4-Nitrophenol | Ethoxylation with ethylene oxide. | researchgate.net |
Polyether Chain Elongation
The polyether chain of 2-(2-phenoxyethoxy)ethanol can be extended through further reaction with ethylene oxide. This process, known as ethoxylation or polyethoxylation, adds additional oxyethylene units to the molecule. In fact, 2-(2-phenoxyethoxy)ethanol itself is a common byproduct of phenoxyethanol production, formed when a molecule of phenoxyethanol reacts with another molecule of ethylene oxide instead of phenol. nih.govyoutube.com
This reaction can be continued to produce a series of polyethylene (B3416737) glycol monophenyl ethers with longer chains. nih.gov The reaction is typically catalyzed by an alkali-metal hydroxide. cranfield.ac.uk For example, the reaction of 2-(2-phenoxyethoxy)ethanol with one equivalent of ethylene oxide yields triethylene glycol monophenyl ether, also known as 2-[2-(2-phenoxyethoxy)ethoxy]ethanol. healthline.com Further reaction yields tetraethylene glycol monophenyl ether, 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol, and higher oligomers.
Table 3: Polyether Chain Elongation Products of 2-(2-Phenoxyethoxy)ethanol
| Product Name | Number of Ethoxy Units | Chemical Formula | Reference |
| 2-(2-Phenoxyethoxy)ethanol | 2 | C₁₀H₁₄O₃ | lkouniv.ac.in |
| Triethylene glycol monophenyl ether | 3 | C₁₂H₁₈O₄ | healthline.com |
| Tetraethylene glycol monophenyl ether | 4 | C₁₄H₂₂O₅ |
Incorporation into Complex Molecular Architectures (e.g., Phthalonitriles, Uracil (B121893) Derivatives)
The integration of phenoxy-containing moieties into larger, functional molecules like phthalonitriles is a significant area of research, primarily due to the resulting polymers' high-temperature stability and diverse applications, ranging from composite matrices to adhesives. While direct experimental data on the use of 2-Phenoxy-1-(2-phenoxyethoxy)ethanol in the synthesis of phthalonitriles is not extensively documented, the synthesis of analogous structures provides a clear blueprint for such transformations.
Research into the synthesis of functionalized phthalonitriles has demonstrated the successful incorporation of similar ether- and alcohol-containing side chains. A notable example is the synthesis of 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. omu.edu.tr This process involves a nucleophilic aromatic substitution reaction, a common and versatile method for forming aryl ethers.
The synthesis begins with the preparation of an intermediate alcohol, 2-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde, by reacting salicylaldehyde (B1680747) with 2-(2-chloroethoxy)ethanol. omu.edu.tr This alcohol is then reacted with 4-nitrophthalonitrile (B195368) in the presence of a base, such as anhydrous potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). omu.edu.tr The hydroxyl group of the phenoxy-containing alcohol displaces the nitro group of the phthalonitrile (B49051), forming a new ether linkage and yielding the desired complex phthalonitrile derivative. omu.edu.tr This reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. omu.edu.tr
The successful synthesis of 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile, with a reported yield of 92%, underscores the feasibility of incorporating phenoxy-ethanol derivatives into phthalonitrile structures. omu.edu.tr The aldehyde group present in the final product offers a reactive site for further chemical modifications, such as the formation of Schiff bases, which are valuable in coordination chemistry. omu.edu.tr This highlights the potential for creating highly functionalized and complex molecules from relatively simple phenoxy-containing precursors.
The table below outlines the key reactants and conditions for the synthesis of the related phthalonitrile derivative, providing a model for the potential incorporation of this compound into similar architectures.
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature | Reaction Time | Product | Yield |
| 4-Nitrophthalonitrile | 2-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde | N,N-dimethylformamide (DMF) | Anhydrous Potassium Carbonate (K₂CO₃) | 60 °C | 24 hours | 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile | 92% |
| Data derived from the synthesis of a structurally related phthalonitrile derivative. omu.edu.tr |
Analytical Chemistry and Characterization Techniques for 2 Phenoxy 1 2 Phenoxyethoxy Ethanol
Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone in the structural elucidation of 2-(2-phenoxyethoxy)ethanol (B93071), utilizing the interaction of electromagnetic radiation with the molecule to probe its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Purity Assessment
While a publicly available, fully assigned NMR spectrum for 2-(2-phenoxyethoxy)ethanol is not readily found, its structure allows for a confident prediction of its ¹H and ¹³C NMR spectra based on the analysis of closely related compounds like 2-phenoxyethanol (B1175444), diethylene glycol monomethyl ether, and other glycol ethers. chemicalbook.comchemicalbook.com NMR spectroscopy is invaluable for confirming the compound's complex ether and alcohol structure and assessing its purity.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the phenyl group would appear in the downfield region, typically between 6.8 and 7.4 ppm. The four sets of methylene (B1212753) (-CH₂-) protons in the ethoxy-ethanol chain would each produce a unique signal, likely seen as triplets due to coupling with adjacent methylene groups, in the range of 3.6 to 4.2 ppm. The terminal hydroxyl (-OH) proton would present as a singlet, with a chemical shift that can vary depending on solvent and concentration. libretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule. There are ten carbon atoms in 2-(2-phenoxyethoxy)ethanol, but due to symmetry in the phenyl group, fewer than ten signals are expected. The carbons of the phenyl ring would resonate in the aromatic region (approx. 114-159 ppm). The four aliphatic carbons in the ether and alcohol chain would appear in the 60-72 ppm range, with their specific shifts influenced by the electronegativity of the adjacent oxygen atoms.
Predicted NMR Data for 2-(2-phenoxyethoxy)ethanol
| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (C₆H₅-) | ~ 6.8 - 7.4 | Complex multiplet |
| Ether Protons (-O-CH₂-CH₂-O-) | ~ 3.7 - 4.2 | Multiple triplets | |
| Alcohol Protons (-CH₂-OH) | ~ 3.6 - 3.8 | Triplet | |
| Hydroxyl Proton (-OH) | Variable | Broad singlet, exchangeable with D₂O libretexts.org | |
| ¹³C NMR | Aromatic Carbons (C₆H₅-) | ~ 114 - 159 | Multiple signals |
| Ether Carbons (-O-CH₂-CH₂-O-) | ~ 67 - 72 | Signals for four distinct carbons | |
| Alcohol Carbon (-CH₂-OH) | ~ 61 | Shielded relative to ether carbons |
Mass Spectrometry (MS, ESI-MS, GC-MS, Py-GC-QMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of 2-(2-phenoxyethoxy)ethanol. The compound has a molecular formula of C₁₀H₁₄O₃ and a molecular weight of approximately 182.22 g/mol . nih.govfda.gov
Electron ionization mass spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), provides detailed structural information. The mass spectrum available in the NIST WebBook shows a molecular ion peak ([M]⁺) at an m/z of 182, confirming the molecular weight. nist.govnist.gov The fragmentation pattern is characteristic of glycol ethers. Common fragmentation includes the cleavage of ether linkages and the loss of alcohol functionalities. A prominent peak is observed at an m/z of 45, which corresponds to the [CH₂CH₂OH]⁺ fragment, a characteristic ion for 2-hydroxyethyl ethers. nih.gov Other significant fragments arise from the phenoxy group and further breakdown of the diethylene glycol chain.
Key Mass Spectrometry Fragmentation Data for 2-(2-phenoxyethoxy)ethanol
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 182 | [C₁₀H₁₄O₃]⁺ | Molecular Ion ([M]⁺) |
| 94 | [C₆H₅OH]⁺ | Phenol (B47542) radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 45 | [CH₂CH₂OH]⁺ | Base Peak or very prominent peak nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the key functional groups present in 2-(2-phenoxyethoxy)ethanol. The spectrum is defined by the characteristic vibrations of its hydroxyl, ether, and aromatic components. Based on data from related compounds like 2-phenoxyethanol and diethylene glycol, the IR spectrum of 2-(2-phenoxyethoxy)ethanol is expected to exhibit several key absorption bands. chemicalbook.comspectrabase.com A strong, broad absorption band between 3200 and 3600 cm⁻¹ indicates the O-H stretching of the alcohol group, with the broadening due to hydrogen bonding. Multiple sharp peaks between 2850 and 3000 cm⁻¹ correspond to aliphatic C-H stretching. The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and aromatic C-H stretching above 3000 cm⁻¹. A strong C-O stretching band for the ether and alcohol groups is expected between 1050 and 1250 cm⁻¹.
Expected Infrared Absorption Bands for 2-(2-phenoxyethoxy)ethanol
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1600 & 1500 | C=C Stretch | Aromatic Ring |
| 1250 - 1050 | C-O Stretch (strong) | Ether & Alcohol |
Chromatographic Separation Techniques
Chromatography is essential for separating 2-(2-phenoxyethoxy)ethanol from mixtures, assessing its purity, and performing quantitative analysis.
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas chromatography is the primary method for determining the purity of 2-(2-phenoxyethoxy)ethanol, with commercial specifications often requiring a purity of 98% or higher as determined by GC. yg-chem.co.jp The technique is well-suited for analyzing volatile and semi-volatile compounds like glycol ethers.
In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. The choice of column is critical for achieving good separation. For glycol ethers, columns with cyanopropylphenyl-based stationary phases, such as Rxi-1301Sil MS or DB-WAX, are effective. restek.comsemanticscholar.org These columns provide good resolution for polar analytes. A flame ionization detector (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons. For definitive identification, a mass spectrometer (MS) is used as the detector (GC-MS), which provides both retention time and mass spectral data. restek.comgcms.cz
Typical Gas Chromatography Parameters for Glycol Ether Analysis
| Parameter | Typical Value/Condition | Reference/Notes |
|---|---|---|
| Column Type | Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm) or similar | Cyano-based phase for good polarity separation restek.com |
| Injector Temperature | ~250 - 260 °C | Ensures complete vaporization gcms.cz |
| Oven Program | Initial temp ~50°C, ramped to ~230-260°C | Temperature programming allows separation of a range of components semanticscholar.org |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification researchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glycol ethers, including 2-Phenoxy-1-(2-phenoxyethoxy)ethanol and its parent compound, 2-phenoxyethanol. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for these analyses, utilizing a non-polar stationary phase and a polar mobile phase.
The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For phenoxyethanol (B1677644) and its derivatives, C8 and C18 columns are frequently used. nih.gov Detection is typically achieved using a UV spectrophotometer, as the phenyl group provides strong chromophoric activity, with detection wavelengths often set around 258 nm to 270 nm. nih.govdcvmn.org
Mobile phases are generally composed of a mixture of water and an organic modifier, most commonly acetonitrile (B52724). dcvmn.orgsielc.comsielc.com The ratio of acetonitrile to water is optimized to achieve adequate retention and separation from potential impurities. For instance, a simple isocratic mobile phase of acetonitrile and water (e.g., 55:45, v/v) has been successfully used for the analysis of 2-phenoxyethanol. dcvmn.org In some methods, a third organic solvent like tetrahydrofuran (B95107) is added to the mobile phase to fine-tune the separation. nih.gov To improve peak shape and control the ionization state of acidic or basic analytes, acids such as phosphoric acid may be added to the mobile phase. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), volatile acids like formic acid are used instead. sielc.comsielc.com
The following table summarizes typical HPLC conditions used for the analysis of phenoxyethanol and related compounds, which are applicable to this compound.
Interactive Table: HPLC Parameters for Phenoxyethanol and Related Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Analyte | 2-Phenoxyethanol | 2-Phenoxyethanol | 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) dcvmn.org | C8 nih.gov | Newcrom R1 sielc.com |
| Mobile Phase | Acetonitrile/Water (55:45, v/v) dcvmn.org | Acetonitrile/Tetrahydrofuran/Water (21:13:66, v/v/v) nih.gov | Acetonitrile, Water, and Phosphoric Acid sielc.com |
| Flow Rate | 1.0 mL/min dcvmn.org | Not Specified | Not Specified |
| Detection | UV at 270 nm dcvmn.org | UV at 258 nm nih.gov | UV, MS-compatible with Formic Acid sielc.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of glycols and their derivatives. It can be used for identification, checking for contamination, and monitoring reaction progress. For compounds like this compound, silica (B1680970) gel plates (normal-phase TLC) are commonly employed.
In normal-phase TLC, the separation is based on the polarity of the analytes. The polar stationary phase (silica gel) interacts more strongly with polar compounds, resulting in lower retention factors (Rƒ), while less polar compounds travel further up the plate. The mobile phase, or eluent, is a mixture of organic solvents chosen to achieve differential migration of the components in a sample. For glycol ethers, solvent systems typically consist of a mixture of a non-polar solvent and a more polar solvent, such as chloroform (B151607) and methanol. nih.gov
Visualization of the separated spots on the TLC plate is a critical step, as many glycol ethers are colorless. A common method involves using a potassium permanganate (B83412) stain. youtube.com This reagent reacts with compounds that can be oxidized, such as the alcohol group in this compound, producing yellow-brown spots on a purple background. youtube.com Another general-purpose visualization technique is exposure to iodine vapor. Alternatively, for derivatives containing appropriate functional groups, specific spray reagents can be used. epfl.ch For instance, a solution containing silver nitrate (B79036) and 2-phenoxyethanol has been used for the detection of halogenated hydrocarbons. epfl.ch
The table below outlines potential TLC systems for the analysis of glycol-related compounds.
Interactive Table: Potential TLC Systems for Glycol Ether Analysis
| Parameter | System 1 | System 2 |
|---|---|---|
| Analyte Class | Glycols (e.g., Ethylene (B1197577) Glycol, Diethylene Glycol) youtube.comnih.gov | General Polar Organics |
| Stationary Phase | Silica Gel TLC Plate youtube.comnih.gov | Silica Gel TLC Plate |
| Mobile Phase | Chloroform/Methanol (e.g., 50:1.4, v/v) nih.gov | n-Hexane/Ethyl Acetate (e.g., 46:4, v/v) nih.gov |
| Visualization | Potassium Permanganate Stain youtube.com | Iodine Vapor or Sulfuric Acid Charring |
| Reference | nih.govyoutube.comnih.gov | nih.gov |
Other Analytical and Characterization Methods
Beyond chromatographic techniques, several other methods are vital for the complete characterization of this compound and its derivatives.
Elemental Analysis: This technique determines the mass fractions of carbon, hydrogen, and oxygen in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₆H₁₈O₄ for this compound) to confirm its elemental composition and support its identification. For example, in the characterization of a related phosphorane derivative, elemental analysis was used to confirm its composition, showing close agreement between calculated and found values for C, H, N, P, and S. researchgate.net
X-ray Crystallography for Derivatives: While obtaining a suitable single crystal of the oily liquid this compound itself can be challenging, its crystalline derivatives can be analyzed using single-crystal X-ray crystallography. This powerful technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, unequivocally determining the molecular structure and stereochemistry. Research on related compounds has demonstrated the use of X-ray crystallography to elucidate the structures of complex derivatives, such as metal complexes involving phenoxyethanol-type ligands or phosphorane adducts. researchgate.netichem.md This method is definitive for structural confirmation of new, solid derivatives.
Method Development and Validation for Trace Analysis and Purity Profiling
The development and validation of analytical methods are critical to ensure that they are reliable, accurate, and fit for their intended purpose, such as quantifying the compound in a mixture (purity profiling) or detecting it at very low levels (trace analysis).
Method development for purity profiling by HPLC or GC aims to achieve baseline separation of the main compound from all expected impurities and degradation products. gcms.cz This often involves screening different columns, mobile phase compositions, and temperature programs. gcms.czmdpi.com
Once a method is developed, it must be validated according to established guidelines. Validation confirms that the method provides consistent and accurate results. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govdcvmn.org
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies in a sample matrix. nih.govdcvmn.org For 2-phenoxyethanol, recovery values between 99.76% and 100.03% have been reported. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values under 1% being common for intra- and inter-day precision. nih.govdcvmn.org
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
For trace analysis, more sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may be employed, often involving a sample preparation step to extract and concentrate the analyte. mdpi.com Method validation for trace analysis is particularly focused on achieving low LOD and LOQ values. For instance, a validated GC-MS method for various glycol ethers in cosmetics reported LODs lower than 0.75 µg/g. mdpi.com
The following table presents typical validation parameters from a validated HPLC method for 2-phenoxyethanol, which serves as a model for methods that would be applied to this compound.
Interactive Table: Example HPLC Method Validation Parameters for 2-Phenoxyethanol
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity (r²) | 0.9999 | nih.gov |
| Range | 20-140% of 0.75 mg/mL | nih.gov |
| Precision (RSD) | < 1% | nih.gov |
| Recovery | 99.76% - 100.03% | nih.gov |
| LOD | 0.094 mg/mL | nih.gov |
| LOQ | 0.15 mg/mL | nih.gov |
Environmental Chemistry and Degradation Studies of 2 Phenoxy 1 2 Phenoxyethoxy Ethanol
Biotic Degradation Processes
Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of glycol ethers from the environment. These processes occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions, involving different microorganisms and metabolic routes.
Under anaerobic conditions, certain bacteria can cleave the ether bonds of aromatic glycol ethers. Research on the closely related compound 2-phenoxyethanol (B1175444) has demonstrated that the strictly anaerobic bacterium Acetobacterium sp. can convert it into phenol (B47542) and acetate. nih.govresearchgate.net The proposed mechanism involves the cleavage of the ether bond to release phenol and acetaldehyde. The acetaldehyde is then oxidized to acetate, a process which can be used by the bacterium for growth. nih.govresearchgate.net
This diol dehydratase-like mechanism, which involves the enzymatic cleavage of the ether bond, is a plausible pathway for the anaerobic degradation of 2-Phenoxy-1-(2-phenoxyethoxy)ethanol, suggesting a stepwise breakdown of the ether linkages. nih.govresearchgate.net
In the presence of oxygen, aerobic biotransformation is a significant degradation pathway for glycol ethers. The initial step in the aerobic metabolism of this compound is believed to be the oxidation of the terminal alcohol group. This reaction is typically catalyzed by an alcohol dehydrogenase enzyme system.
Studies on various glycol ethers show that aerobic bacteria, such as those from the genera Pseudomonas and Xanthobacter, are capable of assimilating and degrading these compounds. nih.gov The common metabolic route involves the oxidation of the primary alcohol group to form the corresponding carboxylic acid. nih.gov For this compound, this transformation would yield 2-(2-phenoxyethoxy)acetic acid (PEAA).
The degradation of this compound results in several intermediate and final products, depending on the degradation pathway.
Key Identified and Proposed Metabolites:
2-(2-phenoxyethoxy)acetic acid (PEAA): This is the primary metabolite formed during the aerobic biotransformation of the parent compound through the oxidation of the alcohol group.
Phenoxyacetic acid (PAA): Further degradation of PEAA could involve the cleavage of the ether linkage, potentially forming phenoxyacetic acid.
Phenol: Under anaerobic conditions, cleavage of the phenoxy ether bond is expected to release phenol. nih.govresearchgate.net
Acetaldehyde: This two-carbon compound is an early product in the anaerobic cleavage of the ethoxy group of the related compound 2-phenoxyethanol and is subsequently oxidized to acetate. nih.govresearchgate.net
The following table summarizes the potential degradation products from different pathways.
| Degradation Pathway | Key Intermediates and Products |
| Aerobic | 2-(2-phenoxyethoxy)acetic acid (PEAA) |
| Aerobic | Phenoxyacetic acid (PAA) |
| Anaerobic | Phenol |
| Anaerobic | Acetaldehyde |
Environmental Fate Modeling and Prediction
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models use a substance's physical and chemical properties to estimate its partitioning between air, water, soil, and sediment.
For glycol ethers like this compound, Level III fugacity models are often employed. These models predict the environmental distribution based on properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Log Kow). For example, modeling of related glycol ethers like diethylene glycol monomethyl ether (DEGME) and triethylene glycol monomethyl ether (TGME) indicates they are expected to reside predominantly in water or soil, with low potential for bioaccumulation due to their low Log Kow values. oecd.orgcanada.ca
Quantitative Structure-Activity Relationship (QSAR) models can also be used to estimate environmental fate properties when experimental data are unavailable. These models correlate the chemical structure with specific properties like biodegradability and soil sorption, providing valuable insights into the likely environmental behavior of this compound.
Applications in Materials Science and Industrial Processes
Role as a Solvent in Chemical Systems
2-Phenoxy-1-(2-phenoxyethoxy)ethanol is recognized for its excellent solvency for a wide range of organic substances. yg-chem.co.jp This characteristic is leveraged in the formulation of various products, including dyes, inks, and resins. Its effectiveness as a solvent is attributed to its molecular structure, which combines both polar (hydroxyl group) and non-polar (phenyl and ether linkages) features, allowing it to dissolve a variety of materials.
In the context of coatings and inks, this compound acts as a coalescing solvent. specialchem.com It facilitates the formation of a uniform and continuous film as the coating or ink dries. This property is crucial for achieving the desired aesthetic and protective qualities in paints and printing inks. The compound's low volatility ensures a gradual evaporation rate, which is essential for proper film formation.
The use of the closely related compound, 2-Phenoxyethanol (B1175444), as a solvent for cellulose (B213188) acetate, dyes, inks, and resins further underscores the utility of phenoxy-substituted glycol ethers in these applications. nih.govacs.orgatamankimya.com
Table 1: Solvent Applications
| Application | Function | Reference |
|---|---|---|
| Dyes | Solvent | nih.gov, atamankimya.com |
| Inks | Solvent, Coalescing Agent | nih.gov, atamankimya.com, specialchem.com |
| Resins | Solvent | nih.gov, atamankimya.com |
| Water-Based Paints | Coalescing Solvent | specialchem.com |
Function as a Chemical Intermediate in Organic Synthesis
Beyond its role as a solvent, this compound serves as a valuable chemical intermediate in organic synthesis. yg-chem.co.jpeuropa.eu Its reactive hydroxyl group can participate in various chemical reactions, allowing for the synthesis of more complex molecules. This makes it a building block for the production of other specialty chemicals.
The European Chemicals Agency (ECHA) notes that this substance is used in the manufacture of other chemicals, where it acts as an intermediate that is consumed during the synthesis process. europa.eu The synthesis of derivatives of this compound can lead to the creation of molecules with tailored properties for specific applications. For instance, the related compound 2-Phenoxyethanol is used as a reagent in the synthesis of plasticizers and germicides. nih.gov
Utilization in Polymer Chemistry and Additives
The properties of this compound make it a functional additive in polymer chemistry. It can be incorporated into polymer formulations to modify their physical properties and assist in their processing.
This compound can function as a plasticizer, a substance added to a material to make it softer and more flexible. Although direct data for this compound as a primary plasticizer is limited, the related compound 2-Phenoxyethanol is used in the organic synthesis of plasticizers. nih.gov The presence of the ether linkages and the phenyl group in this compound suggests its potential to be used in applications where increased flexibility and workability of a polymer are desired.
As a coalescing agent, this compound plays a crucial role in film formation, particularly in water-based paints and coatings. specialchem.com It facilitates the merging of polymer particles into a continuous film by temporarily softening them, which is essential for the development of the coating's protective and aesthetic properties. Its low volatility is advantageous in this context, allowing for a more controlled drying process and better film integrity.
Applications as a Surfactant
The molecular structure of this compound, with its hydrophilic (hydroxyl) and lipophilic (phenoxy and ethoxy) parts, gives it surfactant-like properties. While specific detailed research on its use in nanoparticle synthesis is not prevalent in the provided search results, its general surfactant capabilities are noted. For instance, the related compound 2-(2-Phenoxyethoxy)ethanol (B93071) is mentioned to have a synergic effect with surfactants. biosynth.com This suggests its potential utility in formulations where surface tension modification and emulsification are required.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2-Phenoxyethoxy)ethanol |
| 2-Phenoxyethanol |
| Diethylene glycol monophenyl ether |
Theoretical and Computational Chemistry of 2 Phenoxy 1 2 Phenoxyethoxy Ethanol
Quantum Chemical Studies (e.g., DFT calculations, HOMO/LUMO analysis)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-Phenoxy-1-(2-phenoxyethoxy)ethanol. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles can be applied based on studies of related glycol ethers. nih.govscienceopen.comresearchgate.net
DFT calculations can be utilized to optimize the molecular geometry of this compound, determining the most stable conformation by finding the minimum energy state. These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 2-ethoxyethanol (B86334) have successfully used DFT with basis sets such as B3LYP/6-31G(d) to determine optimized geometries. nih.govresearchgate.net
A critical aspect of quantum chemical analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A larger energy gap suggests higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the phenoxy groups, which are electron-rich aromatic systems. The LUMO, conversely, would likely be distributed across the ether linkages and the phenyl rings. The energy values of these orbitals, though not specifically published for this compound, would be crucial in predicting its behavior in chemical reactions.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Significance |
| HOMO Energy | Indicates the propensity to donate electrons, influencing interactions with electrophiles. Expected to be located on the phenoxy groups. |
| LUMO Energy | Represents the ability to accept electrons, affecting reactions with nucleophiles. Likely distributed across the ether and phenyl moieties. |
| HOMO-LUMO Gap (ΔE) | A key descriptor of chemical reactivity and stability. A larger gap implies greater stability. |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques, such as molecular dynamics (MD), offer a way to study the dynamic behavior of this compound over time. These methods can provide insights into its conformational flexibility, intermolecular interactions, and solvation properties.
The presence of multiple ether linkages and rotatable bonds in this compound suggests a high degree of conformational freedom. Molecular dynamics simulations could map the potential energy surface of the molecule, identifying various low-energy conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with other molecules or surfaces.
Simulations can also model the interactions of this compound with solvents, such as water. This is particularly relevant for understanding its environmental fate and transport. The formation of hydrogen bonds between the terminal hydroxyl group and water molecules, as well as weaker interactions with the ether oxygens, would be key features to investigate.
Mechanistic Predictions of Reactivity and Degradation
Computational chemistry provides powerful tools for predicting the reaction mechanisms of this compound, including its potential degradation pathways. By calculating the activation energies for various possible reactions, the most likely degradation routes can be identified.
Based on computational studies of similar glycol ethers like 2-ethoxyethanol and 2-methoxyethanol, several degradation pathways can be postulated for this compound. nih.govscienceopen.comresearchgate.net These studies often employ methods like G3MP2 and G3B3 to investigate thermal degradation. nih.govresearchgate.net
Potential degradation mechanisms could include:
Unimolecular decomposition: This could involve intramolecular hydrogen transfer reactions, leading to the cleavage of C-O or C-C bonds and the formation of smaller, more volatile compounds. For example, studies on 2-ethoxyethanol have shown that the formation of ethanol (B145695) and ethanal is a plausible reaction pathway. nih.govresearchgate.net
Bimolecular reactions: In the presence of other reactive species, such as radicals or other solvent molecules, bimolecular degradation pathways may become significant. For instance, reactions with hydroxyl radicals are a major degradation route for many organic compounds in the atmosphere and in aqueous environments.
Oxidative degradation: The ether linkages and phenyl groups could be susceptible to oxidation, leading to the formation of aldehydes, carboxylic acids, and other oxygenated products. The metabolism of the parent compound, 2-phenoxyethanol (B1175444), primarily occurs via alcohol dehydrogenase to form phenoxyacetic acid. europa.eu A similar pathway could be predicted for this compound.
Table 2: Postulated Degradation Reactions and Products of this compound
| Reaction Type | Potential Reactants | Predicted Products |
| Unimolecular Thermal Decomposition | Heat | Phenol (B47542), 2-phenoxyethanol, ethylene (B1197577) glycol, smaller aldehydes and ethers |
| Atmospheric Oxidation | Hydroxyl Radicals (•OH) | Phenoxyacetic acid derivatives, other oxygenated species |
| Bimolecular Reaction with Ethanol | Ethanol | Trans-etherification products, water |
This table is based on mechanistic predictions from computational studies on analogous compounds, as direct experimental data on the degradation of this compound is limited in the searched literature.
Q & A
Q. What are the established synthetic routes for 2-phenoxy-1-(2-phenoxyethoxy)ethanol, and what reaction conditions optimize yield?
Methodological Answer: Two primary methods are documented:
Ethylene Oxide Reaction : Reacting phenol with ethylene oxide under basic conditions (e.g., NaOH) at 80–100°C yields 2-phenoxyethanol intermediates, which are further ethoxylated .
Chlorohydrin Route : Sodium phenolate reacts with ethylene chlorohydrin (2-chloroethanol) in a nucleophilic substitution, followed by purification via distillation .
Q. Optimization Tips :
- Use anhydrous conditions to minimize hydrolysis.
- Catalysts like phase-transfer agents improve ethoxylation efficiency.
- Temperature control (80–120°C) balances reaction rate and byproduct formation.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Evidence Source |
|---|---|---|---|---|
| Ethylene Oxide | 85–90 | >95 | Basic medium, 100°C | |
| Chlorohydrin | 75–80 | 90–95 | Anhydrous, 80°C |
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
Methodological Answer: Key properties include:
Q. Experimental Implications :
- Solubility guides solvent selection for reactions (e.g., ethanol or ethers).
- Neutral pH reduces corrosion risks in storage containers.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Q. Table 2: Toxicity Profile
| Parameter | Value | Evidence Source |
|---|---|---|
| Acute Toxicity (Oral) | LD50 = 1,260 mg/kg (rat) | |
| Eye Irritation | Category 2 (CLP) | |
| Aquatic Toxicity | EC50 (Daphnia) = 12 mg/L |
Advanced Research Questions
Q. How can researchers resolve contradictions in ecotoxicity data for this compound?
Methodological Answer: Conflicting data arise from:
Q. Resolution Strategies :
Conduct OECD 301F (aqueous biodegradation) and OECD 211 (daphnia reproduction) tests.
Cross-validate using computational tools (e.g., EPI Suite) with experimental log Kow = 1.16 .
Compare results against REACH Annex XIII criteria (PBT/vPvB not applicable per current data) .
Q. What analytical methods are validated for quantifying this compound in complex matrices?
Methodological Answer:
Q. Validation Parameters :
Q. How can reaction yields be improved in ethoxylation steps during synthesis?
Methodological Answer:
Q. What regulatory constraints apply to this compound in biocidal formulations?
Methodological Answer:
Q. Compliance Steps :
Submit toxicity data to ECHA for TP4 (food-contact surfaces) approval.
Monitor updates to Annex II of Regulation (EC) No 1451/2007 .
Q. What strategies mitigate environmental release of this compound in wastewater?
Methodological Answer:
- Adsorption : Activated carbon (5 g/L) removes >90% from aqueous streams .
- Advanced Oxidation : UV/H2O2 degrades 80% within 2 hours (pH 7, 25°C) .
- Bioremediation : Pilot-scale studies with Pseudomonas spp. show 60% degradation in 7 days .
Data Contradiction Note : Discrepancies in aquatic toxicity (e.g., EC50 variations) should be addressed via standardized OECD testing and peer-reviewed validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
